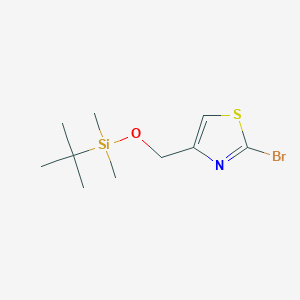![molecular formula C7H14ClF3N2O B1526143 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride CAS No. 1354949-98-6](/img/structure/B1526143.png)
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride
Overview
Description
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride is a chemical compound with the CAS Number: 1354949-98-6 . It has a molecular weight of 234.65 . The IUPAC name for this compound is 3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride is 1S/C7H13F3N2O.ClH/c1-4(2)5(6(11)13)12-3-7(8,9)10;/h4-5,12H,3H2,1-2H3,(H2,11,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride is a solid compound . The compound’s storage temperature and other specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Ionic Liquids and Green Chemistry
Ionic liquids, which share structural similarities with the compound due to the presence of functional groups and halide ions, have been explored for their potential as green solvents. Their unique properties, such as low volatility and high thermal stability, make them suitable for various applications, including chemical synthesis and catalysis (Swatloski, Holbrey, & Rogers, 2003).
Catalysis and Synthesis
Research into the synthesis of specific amides and their derivatives, which might resemble the functional groups in the compound of interest, has led to developments in catalyst design and synthetic methodology. For instance, novel routes for the synthesis of MMP inhibitors based on similar butanamide structures have been explored for their potential in molecular imaging and therapeutic applications (Wagner et al., 2007).
Environmental Applications
Compounds with structural similarities have been used in the study of gas solubility and carbon capture technologies. Research on the phase behavior of carbon dioxide in various ionic liquids, including those containing butanamide-like structures, has implications for environmental technology and sustainable industrial processes (Carvalho et al., 2009).
Material Science
In material science, the study of mesoporous nitrogen-doped carbons derived from ionic liquids (which might share some functional similarity with the queried compound) has shown potential in electrocatalysis, particularly for the synthesis of hydrogen peroxide. This research highlights the role of such materials in developing safe, sustainable, and cost-effective methods for chemical synthesis (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . If swallowed, one should call a poison center or doctor if feeling unwell .
properties
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.ClH/c1-4(2)5(6(11)13)12-3-7(8,9)10;/h4-5,12H,3H2,1-2H3,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCFAQMARXRUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride | |
CAS RN |
1354949-98-6 | |
| Record name | Butanamide, 3-methyl-2-[(2,2,2-trifluoroethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)




![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)
